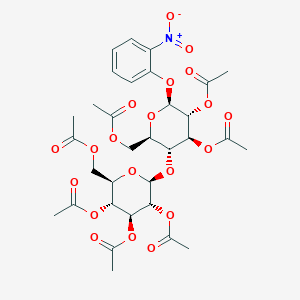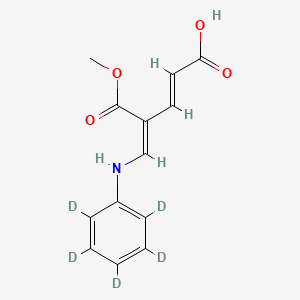
2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2' (DFCy2) is a novel fluorinated cytidine analogue that has been studied extensively in recent years. It is a structural analog of the natural nucleoside cytidine and is used in a variety of scientific research applications. It has been utilized in biochemical, physiological, and pharmacological studies due to its unique structure and properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Antineoplastic Applications
A study by Yoshimura et al. (1997) described the synthesis of novel 2'-deoxycytidine antimetabolites, including various 2'-modified 2'-deoxy-4'-thiocytidines, which are considered potential antineoplastic agents. The research included the synthesis of 2'-deoxy-2',2'-difluoro derivatives as part of the process, highlighting the significance of these compounds in cancer research (Yoshimura et al., 1997).
Application in Gemcitabine Synthesis
Brown et al. (2015) reported on the linear synthesis of gemcitabine (2'-deoxy-2',2'-difluorocytidine), a drug used against several cancers. This synthesis involves a high-yielding conversion of 3,5-di-O-benzoyl-2-deoxy-2,2-difluororibose into a glycosyl urea, followed by conversion to the cytosine base. This process is significant for the manufacturing of gemcitabine, showing the relevance of 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2 in pharmaceutical synthesis (Brown, Weymouth-Wilson, & Linclau, 2015).
Inhibition of Ribonucleotide Reductase
Baker et al. (1991) found that derivatives of 2'-deoxy-2',2'-difluorocytidine function as potent inhibitors of the Escherichia coli ribonucleoside diphosphate reductase. This property is crucial in understanding the biochemical pathways involved in bacterial growth and has potential implications for antibacterial drug development (Baker et al., 1991).
Antitumor Properties and Derivative Synthesis
Research by Yamashita et al. (1987) involved the synthesis and evaluation of various acyl derivatives of 2'-deoxy-5-trifluoromethyluridine, closely related to 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2. They explored these compounds for their antitumor activities, indicating the broader potential of such modified nucleosides in cancer treatment (Yamashita et al., 1987).
Eigenschaften
CAS-Nummer |
1267650-42-9 |
|---|---|
Produktname |
2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2 |
Molekularformel |
C₂₂¹³CH₁₉F₂N¹⁵N₂O₆ |
Molekulargewicht |
474.39 |
Synonyme |
2’-Deoxy-2’,2’-difluoro-3’,5’-bis-O-benzoylcytidine-13C,15N2; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




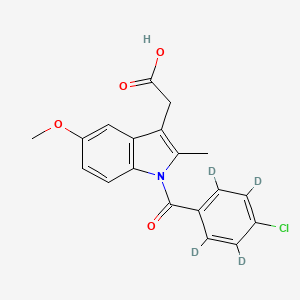
![(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1140471.png)
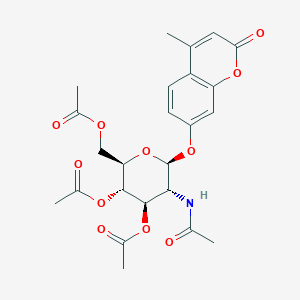
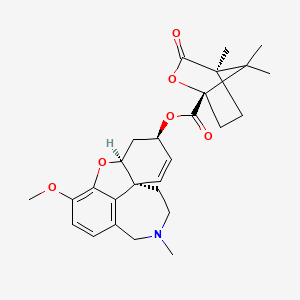
![4,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1140480.png)

![N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone](/img/structure/B1140486.png)

![5(4H)-Oxazolone,4-[[3,4-bis(acetyloxy)phenyl]methylene]-2-methyl-](/img/structure/B1140489.png)
